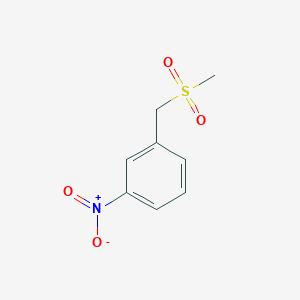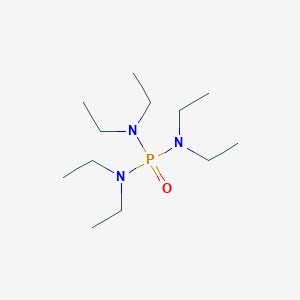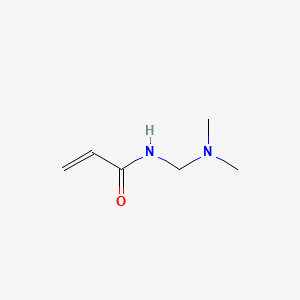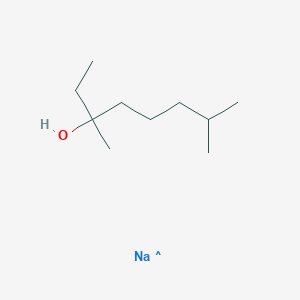![molecular formula C16H22O8 B3050549 Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate CAS No. 26850-76-0](/img/structure/B3050549.png)
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate
Overview
Description
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate is an organic compound with the molecular formula C16H22O8 and a molecular weight of 342.34 g/mol . . This compound is characterized by the presence of two 2-(2-hydroxyethoxy)ethyl groups attached to a benzene-1,4-dicarboxylate core. It is commonly used in the synthesis of polyesters and other polymeric materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate can be synthesized through the esterification of terephthalic acid with 2-(2-hydroxyethoxy)ethanol . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous reactors to ensure efficient mixing and heat transfer . The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Esterification: Reacts with carboxylic acids to form esters.
Hydrolysis: Can be hydrolyzed to produce terephthalic acid and 2-(2-hydroxyethoxy)ethanol.
Transesterification: Reacts with other alcohols to form different esters.
Common Reagents and Conditions
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Solvents: Toluene, xylene.
Conditions: Reflux, removal of water.
Major Products Formed
Esterification: Formation of esters.
Hydrolysis: Terephthalic acid and 2-(2-hydroxyethoxy)ethanol.
Transesterification: Different esters.
Scientific Research Applications
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyesters and other polymeric materials.
Material Science: Employed in the production of high-performance materials with desirable mechanical and thermal properties.
Biomedical Engineering: Utilized in the development of biodegradable polymers for medical applications.
Industrial Applications: Used in the manufacture of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate involves its ability to undergo esterification and transesterification reactions . These reactions are facilitated by the presence of hydroxyl groups, which act as nucleophiles and attack the carbonyl carbon of carboxylic acids or esters . The resulting products are esters, which can further undergo polymerization to form high-molecular-weight materials .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxyethyl) terephthalate .
- 1,4-Bis(2-hydroxyethoxy)benzene .
- Hydroquinone bis(2-hydroxyethyl) ether .
Uniqueness
Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate is unique due to its specific structure, which allows for the formation of polyesters with distinct mechanical and thermal properties . Its ability to undergo various chemical reactions, including esterification and transesterification, makes it a versatile compound in polymer chemistry and material science .
Properties
IUPAC Name |
bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8/c17-5-7-21-9-11-23-15(19)13-1-2-14(4-3-13)16(20)24-12-10-22-8-6-18/h1-4,17-18H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIMRAUZQQANRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCOCCO)C(=O)OCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561367 | |
| Record name | Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26850-76-0 | |
| Record name | Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde](/img/structure/B3050483.png)






